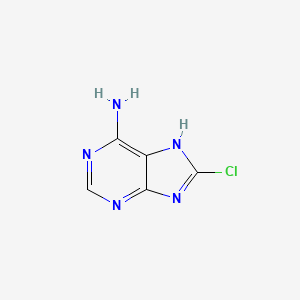

8-chloro-7H-purin-6-amine

描述

It has the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7H-purin-6-amine typically involves the chlorination of adenine derivatives. One common method is the reaction of adenine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反应分析

Types of Reactions

8-chloro-7H-purin-6-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxo and amino derivatives of the original compound.

科学研究应用

Chemistry

In the field of chemistry, 8-chloro-7H-purin-6-amine serves as a crucial building block for synthesizing more complex purine derivatives. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis. For instance, it can participate in nucleophilic substitution reactions to form various substituted purines, which are essential in developing new pharmaceuticals.

Biology

The compound has been studied for its potential role in DNA and RNA interactions due to its structural similarity to adenine. Research indicates that it may affect nucleic acid metabolism, making it a candidate for further exploration in genetic studies and molecular biology applications .

Biological Activity:

Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in cellular processes. For example, investigations into its interaction with G-protein-coupled receptors (GPCRs) have shown promise in modulating pathways related to cell proliferation and survival .

Medicine

In medical research, this compound is being explored for its anticancer properties. Its ability to interfere with nucleic acid metabolism positions it as a potential therapeutic agent against various cancers. Notably, compounds derived from this compound have been evaluated for their effectiveness against cancer cell lines, demonstrating comparable efficacy to established anticancer drugs like etoposide .

Case Studies and Research Findings

-

Antitumor Activity:

A study synthesized a series of trisubstituted purine derivatives, including this compound, which were tested against several cancer cell lines. Three compounds exhibited promising antitumor activity, suggesting that modifications to the purine structure could enhance therapeutic efficacy . -

Enzyme Inhibition:

Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that structural modifications at the 2-position significantly enhanced inhibitory activity, with IC50 values demonstrating potent effects at low concentrations . -

Regioselective Alkylation:

A novel method was developed for the regioselective introduction of tert-alkyl groups into 6-substituted purines using this compound as a starting material. This method showed promise for creating new derivatives with enhanced biological activity .

作用机制

The mechanism of action of 8-chloro-7H-purin-6-amine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation . This makes it a potential candidate for anticancer therapies.

相似化合物的比较

Similar Compounds

2-amino-6-chloropurine: Another chlorinated purine derivative with similar structural features.

6-chloro-9H-purin-2-amine: A compound with a chlorine atom at a different position on the purine ring.

Uniqueness

8-chloro-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

8-Chloro-7H-purin-6-amine, a purine derivative, has garnered attention for its diverse biological activities. It is characterized by the presence of a chlorine atom at the 8-position of the purine ring, which influences its chemical reactivity and biological interactions. This article delves into the compound's biological activity, mechanisms of action, synthetic routes, and potential applications in pharmacology.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 169.57 g/mol

- CAS Number : 28128-28-1

The electrophilic nature of the chlorine atom allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, particularly:

- CYP1A2 : This enzyme is crucial in drug metabolism. The inhibition by this compound suggests potential applications in modifying drug interactions and enhancing therapeutic efficacy.

Interaction with Nucleic Acids

The structural similarity of this compound to adenine allows it to interact with DNA and RNA:

- Influence on Nucleic Acid Stability : Studies indicate that it may affect the stability and function of nucleic acids, making it a candidate for further genetic research.

Antitumor Activity

Research has suggested that derivatives of purines, including this compound, exhibit antitumor properties by inhibiting proliferation in certain cell lines. For example, studies have shown that purine derivatives can block signaling pathways critical for tumor growth .

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Interaction : Competing with natural substrates for binding sites on enzymes like CYP1A2.

- Nucleic Acid Binding : Engaging with DNA/RNA structures, potentially altering their function and stability.

Synthetic Routes

Several methods have been developed for synthesizing this compound:

- Nucleophilic Substitution Reactions : Utilizing amines or alcohols to form substituted derivatives.

- Cyclization Reactions : Contributing to the synthesis of complex heterocyclic compounds .

Study on Enzyme Inhibition

A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. The findings suggested that this compound could modulate drug metabolism rates, indicating its potential use in pharmacological applications .

Interaction with DNA

In another investigation, researchers explored the binding affinity of this compound with DNA. The results indicated that it could stabilize certain DNA structures under physiological conditions, which may have implications for gene therapy strategies .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution at C8 | CYP1A2 inhibitor; nucleic acid interaction |

| 8-Chloroguanine | Additional amino group | Antiviral properties |

| 8-Chloroinosine | Different sugar moiety | Enzyme inhibition |

属性

IUPAC Name |

8-chloro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVALAOQISRDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344585 | |

| Record name | 8-chloro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-28-1 | |

| Record name | 28128-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。